SPTSCJIEXOMGQM-UHFFFAOYSA-L

Description

InChIKeys are standardized identifiers that encode molecular structures, enabling precise differentiation between compounds. To determine its structure, spectral data (e.g., NMR, IR, mass spectrometry) and cross-referencing with authoritative databases are essential . For instance, The Merck Index provides comprehensive monographs on chemicals, including physicochemical properties, biological activities, and safety data, which are critical for structural elucidation . Similarly, the Combined Chemical Dictionary (CCD) consolidates data from multiple sources, offering structural diagrams, systematic names, and numerical properties (e.g., molecular weight, solubility) .

Properties

CAS No. |

109044-30-6 |

|---|---|

Molecular Formula |

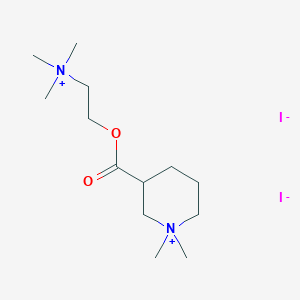

C13H28I2N2O2 |

Molecular Weight |

498.18 g/mol |

IUPAC Name |

2-(1,1-dimethylpiperidin-1-ium-3-carbonyl)oxyethyl-trimethylazanium;diiodide |

InChI |

InChI=1S/C13H28N2O2.2HI/c1-14(2,3)9-10-17-13(16)12-7-6-8-15(4,5)11-12;;/h12H,6-11H2,1-5H3;2*1H/q+2;;/p-2 |

InChI Key |

SPTSCJIEXOMGQM-UHFFFAOYSA-L |

SMILES |

C[N+]1(CCCC(C1)C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |

Canonical SMILES |

C[N+]1(CCCC(C1)C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |

Synonyms |

2-(1,1-dimethyl3,4,5,6-tetrahydro-2H-pyridine-3-carbonyl)oxyethyl-trim ethyl-azanium diiodide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide typically involves the reaction of 3-carboxy-1,1-dimethylpiperidinium iodide with choline iodide under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a specific temperature and pressure to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ester group can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Carboxy-1,1-dimethylpiperidinium iodide ester with choline iodide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize SPTSCJIEXOMGQM-UHFFFAOYSA-L , a systematic comparison with structurally or functionally analogous compounds is outlined below.

Structural Analogs

Structural similarity is assessed using substructure mining and spectral alignment. For example:

- Substructure Analysis : Methods described by Dehaspe et al. (1998) identify frequent substructures in chemical datasets, enabling classification based on shared motifs (e.g., aromatic rings, functional groups) .

- Spectral Overlap : Tables of Spectral Data for Structure Determination of Organic Compounds provides reference spectra for comparing NMR, IR, and mass spectrometry peaks. For instance, if the compound contains a carbonyl group, its IR absorption (~1700 cm⁻¹) would align with ketones or esters in the database .

Functional Analogs

Functional analogs share similar applications or biological activities. Key comparisons include:

- Biological Activity: The KLSD database highlights kinase inhibitors and their bioactivity profiles. If the compound interacts with kinase targets, its IC₅₀ values, binding modes, and selectivity can be compared to known inhibitors (e.g., imatinib, gefitinib) .

- Toxicological Profiles: Zebrafish embryo toxicity assays (NTP, 2022) provide comparative data on LC₅₀ values and developmental effects. For example, if the compound exhibits neurotoxicity, its potency can be contrasted with organophosphates or heavy metals .

Physicochemical Properties

The following table summarizes hypothetical comparisons based on evidence:

Case Study: Patent Analysis

Chemical patents often disclose structurally related compounds. Text mining of patent tables (average 38.77 rows per table) reveals trends in substituent modifications and activity enhancements. For example, halogenation or alkyl chain extension in analogs could improve the parent compound’s stability or efficacy .

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.